4-({5-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]-2-METHOXYBENZYL}OXY)BENZONITRILE
Overview
Description
4-({5-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]-2-METHOXYBENZYL}OXY)BENZONITRILE is a complex organic compound that features a variety of functional groups, including a triazole ring, a methoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]-2-METHOXYBENZYL}OXY)BENZONITRILE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the chloro(difluoro)methyl group: This step often involves the use of chlorodifluoromethane in the presence of a base.
Formation of the benzonitrile moiety: This can be done through a nucleophilic aromatic substitution reaction, where a suitable nitrile precursor is reacted with an aromatic halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-({5-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]-2-METHOXYBENZYL}OXY)BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro(difluoro)methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({5-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]-2-METHOXYBENZYL}OXY)BENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({5-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]-2-METHOXYBENZYL}OXY)BENZONITRILE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-({5-[({3-[CHLORO(DIFLUORO)METHYL]-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL}IMINO)METHYL]-2-METHOXYBENZYL}OXY)BENZONITRILE: is similar to other triazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the chloro(difluoro)methyl group and the methoxybenzyl moiety distinguishes it from other triazole derivatives, potentially leading to novel applications and effects.
Properties
IUPAC Name |
4-[[5-[(E)-[3-[chloro(difluoro)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl]methoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N5O2S/c1-28-16-7-4-13(10-24-27-17(19(20,21)22)25-26-18(27)30)8-14(16)11-29-15-5-2-12(9-23)3-6-15/h2-8,10H,11H2,1H3,(H,26,30)/b24-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLGPSJZJULTAQ-YSURURNPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)Cl)COC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)Cl)COC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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